molecular formula C4H2BrN5 B13938756 5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine

5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine

Cat. No.: B13938756
M. Wt: 200.00 g/mol
InChI Key: GTUJVVHAYSZFIH-UHFFFAOYSA-N
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Description

6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring with a bromine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-bromopyrazine-2-carbonitrile with sodium azide under acidic conditions to form the triazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole and pyrazine rings can participate in redox reactions, although these are less common.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions with alkynes or alkenes to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Cycloaddition Reactions: Often use catalysts like copper(I) iodide (CuI) and solvents like toluene or acetonitrile.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, it could inhibit protein kinases involved in cell signaling pathways, thereby modulating cellular functions . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1,2,3-Triazolo[4,5-b]pyridazine: Another fused triazole compound with a pyridazine ring.

    1,2,3-Triazolo[1,5-a]pyrazine: A different triazole-pyrazine fusion with the triazole ring in a different position.

Uniqueness

6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Its fused triazole-pyrazine structure also provides a rigid and planar framework, making it suitable for applications in materials science and medicinal chemistry .

Properties

IUPAC Name

5-bromo-2H-triazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN5/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUJVVHAYSZFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNN=C2N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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